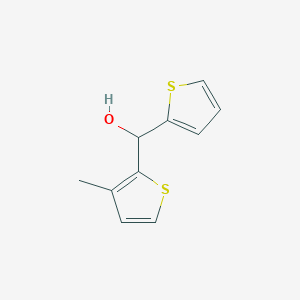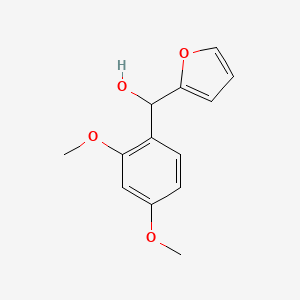
(3-Methylthiophen-2-yl)(thiophen-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylthiophen-2-yl)(thiophen-2-yl)methanol is an organic compound that features a methanol group attached to a thiophene ring system Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which imparts unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylthiophen-2-yl)(thiophen-2-yl)methanol typically involves the reduction of 3-methylthiophene-2-carbaldehyde. One common method is to use sodium borohydride as a reducing agent in a mixture of ethanol and toluene at room temperature. The reaction proceeds as follows :
- Dissolve 3-methylthiophene-2-carbaldehyde in a mixture of ethanol and toluene.
- Gradually add sodium borohydride to the solution at 0°C.
- Stir the reaction mixture for 2 hours at room temperature.
- Partition the mixture between ethyl acetate and water.
- Extract the organic layer and dry over sodium sulfate.
- Filter and concentrate under vacuum to obtain the product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: (3-Methylthiophen-2-yl)(thiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The thiophene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
(3-Methylthiophen-2-yl)(thiophen-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Materials Science:
Biology and Medicine: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of (3-Methylthiophen-2-yl)(thiophen-2-yl)methanol is not well-studied. its effects are likely mediated through interactions with biological macromolecules, such as proteins and nucleic acids, due to the presence of the thiophene ring system. The compound may also interact with cellular pathways involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
Thiophene-2-carbaldehyde: A precursor in the synthesis of (3-Methylthiophen-2-yl)(thiophen-2-yl)methanol.
3-Methylthiophene: A simpler thiophene derivative with similar chemical properties.
Propiedades
IUPAC Name |
(3-methylthiophen-2-yl)-thiophen-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS2/c1-7-4-6-13-10(7)9(11)8-3-2-5-12-8/h2-6,9,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJVJROGNIDUCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














